molecular formula C29H30N4O2 B14377838 N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea CAS No. 88421-29-8

N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea

Cat. No.: B14377838
CAS No.: 88421-29-8
M. Wt: 466.6 g/mol
InChI Key: COCVOCDVTBHDGR-UHFFFAOYSA-N
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Description

N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea is a complex organic compound that features a pyridazine ring, a hexyl chain, and a diphenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea typically involves multiple steps:

    Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring, which can be achieved through the reaction of hydrazine with a diketone.

    Attachment of the Hexyl Chain: The hexyl chain is then introduced through a nucleophilic substitution reaction.

    Formation of the Diphenylurea Moiety: Finally, the diphenylurea moiety is attached via a condensation reaction with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridazine ring or the urea moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halides or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea involves its interaction with specific molecular targets. The pyridazine ring and diphenylurea moiety can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea is unique due to its specific combination of a pyridazine ring, a hexyl chain, and a diphenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88421-29-8

Molecular Formula

C29H30N4O2

Molecular Weight

466.6 g/mol

IUPAC Name

3-[6-(6-oxo-3-phenylpyridazin-1-yl)hexyl]-1,1-diphenylurea

InChI

InChI=1S/C29H30N4O2/c34-28-21-20-27(24-14-6-3-7-15-24)31-32(28)23-13-2-1-12-22-30-29(35)33(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h3-11,14-21H,1-2,12-13,22-23H2,(H,30,35)

InChI Key

COCVOCDVTBHDGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCCCCNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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